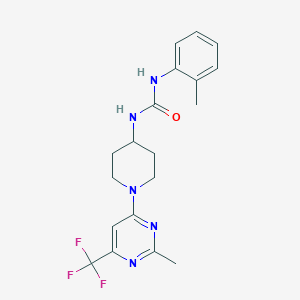

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-12-5-3-4-6-15(12)26-18(28)25-14-7-9-27(10-8-14)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11,14H,7-10H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMILJZQDSEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate, and the o-tolyl group is introduced to complete the synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups or the formation of simpler compounds.

Scientific Research Applications

Biological Applications

The biological activity of this compound has been explored in various studies, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structural features can exhibit significant anticancer properties. The interaction of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea with specific molecular targets involved in cancer cell proliferation and survival pathways suggests its potential as an anticancer agent.

Antimicrobial Properties

The presence of the piperidine and pyrimidine rings may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects. Studies have indicated that derivatives of pyrimidine and piperidine are often effective against various bacterial strains.

Neurological Applications

Given the structural similarities to known neuroactive compounds, this urea derivative could be investigated for its effects on neurological pathways, possibly serving as a candidate for treating conditions such as anxiety or depression.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Activity Evaluation

In a recent study, researchers evaluated the cytotoxic effects of similar pyrimidine-piperidine derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the urea moiety could enhance these effects.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity, indicating that the trifluoromethyl group plays a crucial role in enhancing bioactivity.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group and the urea linkage may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s therapeutic potential and guide the development of new drugs or treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Moiety

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034260-05-2) :

- 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a): Structural Difference: Ethyl group on urea and benzoyl-substituted piperidine.

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 15) :

Variations in the Piperidine-Pyrimidine Core

- 1-(1-(3-Methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (8): Structural Difference: Replaces pyrimidine with 3-methylbutanoyl.

4-[1-(6-Chloro-2-methyl-pyrimidin-4-yl)-4-piperidyl]morpholine (71) :

Physicochemical and Analytical Data

- Melting Point : Comparable compounds (e.g., compound 8 in ) melt at 221.3–225.6°C, suggesting the target compound’s melting point may fall in this range due to similar urea and aromatic groups .

- Elemental Analysis : Expected C/H/N ratios for the target compound (e.g., ~58% C, 6% H, 11% N) align with values reported for 4-(trifluoromethyl)phenyl analogs .

Biological Activity

The compound 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea is a complex organic molecule notable for its potential biological activities. Its unique structure incorporates a trifluoromethyl pyrimidine moiety, a piperidine ring, and an o-tolyl urea group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be represented by the following formula:

This structure features:

- Pyrimidine Ring : The trifluoromethyl group enhances lipophilicity and metabolic stability.

- Piperidine Ring : Known for its role in various pharmacological applications.

- Urea Group : Contributes to the compound's interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The mechanisms through which this compound operates include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : The compound could interact with various receptors, influencing signaling pathways associated with disease processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

- In Vitro Studies : Compounds with similar moieties demonstrated potent cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 0.62 ± 0.34 μM against HepG2 cells for a related compound, significantly outperforming established treatments like Sorafenib (IC50 = 1.62 ± 0.27 μM) .

Antimicrobial Activity

The presence of the piperidine and pyrimidine rings suggests potential antimicrobial properties. Compounds in this class have shown efficacy against both bacterial and fungal pathogens, making them candidates for further development in treating infections.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for this compound, and how can regioselectivity in coupling reactions be ensured?

Methodological Answer: The synthesis typically involves constructing the pyrimidine-piperidine core via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the trifluoromethylpyrimidine moiety to a piperidine scaffold. Regioselectivity is achieved using steric/electronic directing groups (e.g., methyl at the 2-position of pyrimidine) and monitored via TLC or LC-MS. Piperidine intermediates are functionalized with urea groups via carbodiimide-mediated coupling .

Q. What analytical techniques are prioritized for purity assessment, and how are mobile phases optimized?

Methodological Answer: Reverse-phase HPLC (C18 column) with UV detection is standard. Mobile phases often include ammonium acetate buffer (pH 6.5) for improved peak resolution, as demonstrated in pharmacopeial assays . Mass spectrometry (HRMS) and NMR confirm structural integrity. For trifluoromethyl groups, NMR is critical .

Q. How can solubility and stability be evaluated under varying experimental conditions?

Methodological Answer: Use the shake-flask method with HPLC-UV quantification in solvents like DMSO, PBS, or simulated gastric fluid. Accelerated stability studies (40°C/75% RH) over 14 days assess degradation. For hygroscopic intermediates, Karl Fischer titration monitors moisture uptake .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for yield and selectivity?

Methodological Answer: Apply a fractional factorial design to variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. For example, ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation . Post-hoc ANOVA validates significance of factors .

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer: Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. Compare Hammett σ values for trifluoromethyl (-0.43) versus methyl (-0.17) to predict electron-withdrawing effects. Experimental validation via kinetic studies under controlled conditions .

Q. How should discrepancies in biological activity data between batches be resolved?

Methodological Answer: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Confirm compound integrity via HPLC-MS and NMR. If impurities are detected (>0.5%), reprocess via preparative HPLC or recrystallization .

Q. What computational models predict physicochemical properties like logP and solubility?

Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models using descriptors like topological polar surface area (TPSA) and partition coefficients (logP). Validate predictions with experimental shake-flask data. Software tools: COSMO-RS for solubility, Molinspiration for bioavailability .

Q. What strategies enable bioisosteric replacement of the o-tolyl group to improve pharmacokinetics?

Methodological Answer: Replace o-tolyl with substituted pyridines or thiophenes to maintain steric bulk while modulating logP. Assess via molecular docking (AutoDock Vina) and MD simulations. Synthesize analogs via Buchwald-Hartwig amination .

Q. How can continuous flow chemistry improve scalability and reduce byproducts?

Methodological Answer: Use microreactors for exothermic steps (e.g., urea formation) with real-time FTIR monitoring. CRDC guidelines recommend tubular reactors for homogeneous catalysis. Residence time distribution (RTD) models minimize side reactions .

Q. What safety protocols are critical for handling reactive intermediates (e.g., isocyanates)?

Methodological Answer: Follow precautionary codes P201/P202 (pre-lab risk assessment) and P210 (avoid ignition sources). Use Schlenk lines for air-sensitive intermediates and double-walled reactors for exothermic steps. Waste neutralization protocols for cyanide/byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.